3-Iodopyridazine

Description

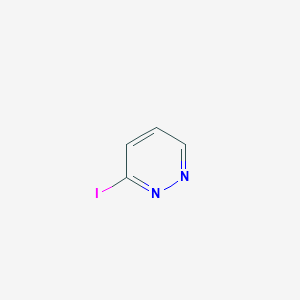

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3IN2/c5-4-2-1-3-6-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXBSBHTRNCQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316795 | |

| Record name | 3-Iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65202-53-1 | |

| Record name | 3-Iodopyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65202-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodopyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodopyridazine CAS number and molecular formula

An In-depth Technical Guide to 3-Iodopyridazine

For researchers, scientists, and professionals in drug development, this compound is a heterocyclic building block with significant potential in the synthesis of novel pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Chemical Data

This compound, identified by the CAS number 65202-53-1, is a halogenated derivative of pyridazine.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 65202-53-1 | [1] |

| Molecular Formula | C₄H₃IN₂ | [1] |

| Molecular Weight | 205.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC(=NN=C1)I | [1] |

| InChI Key | NNXBSBHTRNCQQS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the iodination of pyridazine or the substitution of a leaving group on the pyridazine ring.

Experimental Protocol: Iodination of Pyridazine via a Zincate Complex

One documented method for the preparation of this compound involves the use of a zincate intermediate.

Procedure:

-

Pyridazine is dissolved in tetrahydrofuran (THF).

-

TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is added to the solution.

-

The reaction mixture is heated in a microwave vessel at 70 °C for 2 hours.

-

The reaction is then quenched by the addition of iodine (I₂) in THF.

-

The mixture is stirred for 30 minutes and then concentrated to yield this compound.[2]

Alternative Synthesis from 3-Chloropyridazine

Another synthetic route involves the reaction of 3-chloropyridazine with sodium iodide.

Procedure:

-

A mixture of 3-chloropyridazine and sodium iodide (NaI) is prepared in 57% aqueous hydriodic acid (HI).

-

The mixture is heated at 50°C for 24 hours.

-

After cooling, the product, this compound, is isolated.[3]

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds, many of which are investigated for their potential biological activities.

-

Pyrrolopyridazine Derivatives: It is used as a starting material for the synthesis of pyrrolopyridazine derivatives.

-

Antitumor Agents: this compound is a precursor in the synthesis of pyridazine-fused carbazoles, which have been studied for their antitumor activity.[4]

-

AEP Modulators: The compound has been utilized in the synthesis of 3-alkynyl carboxamides, which are being investigated as asparaginyl endopeptidase (AEP) modulators for potential therapeutic applications in conditions such as Alzheimer's disease.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: It is a valuable substrate in palladium-catalyzed cross-coupling reactions to introduce the pyridazine moiety into more complex molecules, facilitating the creation of unsymmetrical 3,6-disubstituted pyridazines.

Visualizing a Synthetic Pathway

The following diagram illustrates a general synthetic workflow for the preparation of this compound.

Caption: A workflow for the synthesis of this compound.

References

- 1. This compound | C4H3IN2 | CID 11298682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. 1120-95-2|3-Chloropyridazine| Ambeed [ambeed.com]

- 4. scribd.com [scribd.com]

- 5. WO2023165943A1 - 3-alkynyl carboxamides as aep modulators - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 3-iodopyridazine. Due to the limited availability of direct literature for this specific compound, this guide outlines a feasible synthetic pathway based on well-established chemical reactions and provides predicted characterization data derived from analogous pyridazine derivatives.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of the iodine atom provides a reactive handle for further functionalization, making it a valuable building block in the synthesis of more complex molecules. This document details a proposed two-step synthesis starting from pyridazin-3(2H)-one, followed by a thorough characterization profile.

Proposed Synthesis of this compound

The proposed synthetic route involves two key transformations: the chlorination of pyridazin-3(2H)-one to yield 3-chloropyridazine, followed by a copper-catalyzed Finkelstein reaction to afford the target compound, this compound.

Synthesis Pathway

Spectroscopic Analysis of 3-Iodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Iodopyridazine. Due to the limited availability of public domain experimental data for this specific compound, this document focuses on predicted spectroscopic values and general experimental methodologies. The information presented is based on the analysis of structurally related compounds and established principles of NMR, IR, and mass spectrometry. This guide is intended to serve as a valuable resource for researchers working with this compound and similar heterocyclic compounds, offering insights into its structural characterization and analytical procedures.

Introduction to this compound

This compound (CAS No. 65202-53-1) is a halogenated derivative of pyridazine, a six-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms.[1] The presence of the iodine atom at the 3-position significantly influences the electronic properties and reactivity of the pyridazine ring, making it a potentially valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development application.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the iodine substituent.

¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom bonded to the iodine (C3) is expected to have a significantly different chemical shift compared to the other carbons due to the heavy atom effect of iodine.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H | H-4 | 7.5 - 7.8 | Doublet of doublets | J(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2 |

| ¹H | H-5 | 7.2 - 7.5 | Doublet of doublets | J(H5-H4) ≈ 8-9, J(H5-H6) ≈ 4-5 |

| ¹H | H-6 | 9.0 - 9.3 | Doublet of doublets | J(H6-H5) ≈ 4-5, J(H6-H4) ≈ 1-2 |

| ¹³C | C-3 | 90 - 110 | Singlet | - |

| ¹³C | C-4 | 125 - 135 | Singlet | - |

| ¹³C | C-5 | 120 - 130 | Singlet | - |

| ¹³C | C-6 | 150 - 160 | Singlet | - |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by vibrations of the pyridazine ring and the carbon-iodine bond.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | 3000 - 3100 | Medium |

| C=N stretching | 1550 - 1600 | Medium to Strong |

| C=C stretching (aromatic) | 1400 - 1500 | Medium to Strong |

| C-H in-plane bending | 1000 - 1200 | Medium |

| C-H out-of-plane bending | 750 - 900 | Strong |

| C-I stretching | 500 - 600 | Medium to Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₄H₃IN₂ |

| Molecular Weight | 205.98 g/mol [1] |

| Expected [M]⁺ Peak (m/z) | 206 |

| Expected [M+H]⁺ Peak (m/z) | 207 |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data is currently scarce in the public domain, the predicted values and general methodologies outlined herein offer a robust starting point for researchers. The provided protocols and workflow are intended to facilitate the accurate and efficient spectroscopic characterization of this and other novel heterocyclic compounds. It is strongly recommended that the predicted data be verified with experimental results for any critical application.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Iodopyridine

Disclaimer: Initial searches for the requested compound, 3-Iodopyridazine, yielded no specific quantitative data regarding its solubility and stability. However, substantial information is available for a structurally similar compound, 3-Iodopyridine. It is highly probable that "this compound" was a typographical error in the initial request. Therefore, this technical guide focuses on 3-Iodopyridine to provide a comprehensive response in the requested format. All data and information presented herein pertain to 3-Iodopyridine (CAS No. 1120-90-7).

This technical guide provides a detailed overview of the solubility and stability of 3-Iodopyridine, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding of this compound's physicochemical properties.

Core Compound Information

3-Iodopyridine is a halogenated aromatic heterocycle. Its physical and chemical properties are foundational to its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄IN | |

| Molecular Weight | 205.00 g/mol | |

| CAS Number | 1120-90-7 | |

| Melting Point | 53-56 °C (lit.) | [1] |

| Boiling Point | 90-92 °C at 14 mmHg | [1] |

| Appearance | White to light yellow crystalline powder | [2] |

| Flash Point | 106.7 °C (closed cup) |

Solubility Profile

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Slightly soluble | Qualitative Observation |

| Ethanol | 25 | Data not available | Isothermal Equilibrium |

| Methanol | 25 | Data not available | Isothermal Equilibrium |

| Acetone | 25 | Data not available | Isothermal Equilibrium |

| Dichloromethane | 25 | Data not available | Isothermal Equilibrium |

| Toluene | 25 | Data not available | Isothermal Equilibrium |

| N,N-Dimethylformamide | 25 | Data not available | Isothermal Equilibrium |

| Dimethyl Sulfoxide | 25 | Data not available | Isothermal Equilibrium |

Stability Profile

3-Iodopyridine is generally stable at room temperature in closed containers under normal storage and handling conditions.[4] However, its stability can be influenced by factors such as light, temperature, and reactive chemical species.

| Condition | Observation | Products |

| Thermal | Stable at room temperature. | Data not available |

| Hydrolytic | Data not available | Data not available |

| Photostability | Light sensitive.[1] | Data not available |

| Oxidative Stress | Incompatible with strong oxidizing agents.[4] | Data not available |

| Acid/Base Stress | Incompatible with strong acids and bases.[4] | Data not available |

Experimental Protocols

Solubility Determination: Isothermal Equilibrium Method

This method determines the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

-

Preparation of Saturated Solution: Add an excess amount of solid 3-Iodopyridine to a vial containing the solvent of interest. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and agitate it at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pored (e.g., 0.22 µm) filter.

-

Concentration Analysis: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Determine the concentration of 3-Iodopyridine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Solubility Calculation: Calculate the solubility of 3-Iodopyridine in the solvent based on the determined concentration and the dilution factor.

Stability Testing: Forced Degradation Studies

Forced degradation studies are conducted to understand the intrinsic stability of a compound and to identify potential degradation products.

Logical Flow for Forced Degradation Studies

Caption: Overview of forced degradation study design.

-

Sample Preparation: Prepare solutions of 3-Iodopyridine in appropriate solvents.

-

Application of Stress Conditions:

-

Thermal Stability: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Hydrolytic Stability: Expose solutions to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room and elevated temperatures.

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

-

Photostability: Expose solid and solution samples to controlled light conditions, including both UV and visible light, as per ICH Q1B guidelines.[5]

-

-

Time Points: Collect samples at various time points throughout the stress testing (e.g., 0, 24, 48, 72 hours).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Degradant Identification: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the degradation products.

Signaling Pathways and Logical Relationships

As 3-Iodopyridine is a synthetic intermediate, it is not directly involved in biological signaling pathways. However, its derivatives are of interest in drug discovery. The following diagram illustrates a logical relationship in a hypothetical drug discovery workflow where understanding the physicochemical properties of an intermediate like 3-Iodopyridine is crucial.

Role of Physicochemical Properties in Drug Discovery

Caption: Importance of solubility and stability in a drug discovery cascade.

This guide provides a foundational understanding of the solubility and stability of 3-Iodopyridine. For any specific application, it is imperative to determine these properties experimentally under the relevant conditions. The provided protocols offer a starting point for such investigations.

References

- 1. 3-Iodopyridine | 1120-90-7 [chemicalbook.com]

- 2. 3-Iodopyridine, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. chempanda.com [chempanda.com]

- 4. 3-Iodopyridine(1120-90-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Synthesis, History, and Applications of 3-Iodopyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodopyridazine, a halogenated derivative of the pyridazine heterocycle. While a definitive historical account of its initial discovery remains elusive in readily available literature, this document outlines plausible synthetic routes based on established methodologies for analogous heterocyclic compounds. Detailed experimental protocols for these proposed syntheses are provided, alongside a summary of the significant role the pyridazine core plays in medicinal chemistry. The applications of this compound as a versatile building block in the synthesis of complex, biologically active molecules are explored, with a focus on its utility in modern cross-coupling reactions.

Introduction to the Pyridazine Core

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2][3] Its unique electronic properties, including its polar nature and ability to act as a hydrogen bond acceptor, make it a valuable component in the design of molecules with a wide range of biological activities.[4] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and cardiovascular activities.[1][5][6] The introduction of a halogen, particularly iodine, at the 3-position of the pyridazine ring creates a highly versatile intermediate, this compound, which is amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₄H₃IN₂ | N/A |

| Molecular Weight | 205.98 g/mol | N/A |

| CAS Number | 65202-53-1 | N/A |

| Appearance | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis of this compound: Plausible Routes and Experimental Protocols

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic or heteroaromatic ring to a halide via a diazonium salt intermediate.[8][9] This approach would involve the diazotization of 3-aminopyridazine followed by treatment with an iodide source.

Caption: Proposed synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Diazotization and Iodination of 3-Aminopyridazine

-

Materials: 3-Aminopyridazine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Potassium Iodide (KI), Deionized Water, Dichloromethane (CH₂Cl₂), Sodium Thiosulfate (Na₂S₂O₃), Sodium Sulfate (Na₂SO₄), Ice.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and thermometer, dissolve 3-aminopyridazine in a cooled (0-5 °C) aqueous solution of sulfuric acid.

-

Slowly add a solution of sodium nitrite in deionized water dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract the product with dichloromethane.

-

Wash the combined organic layers with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

-

Synthesis via Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction, a classic method for halogen exchange, can be adapted for the synthesis of this compound from a more accessible precursor like 3-chloropyridazine.[10] This reaction is typically catalyzed by a copper(I) salt.

Caption: Proposed synthesis of this compound via Finkelstein reaction.

Experimental Protocol: Copper-Catalyzed Iodination of 3-Chloropyridazine

-

Materials: 3-Chloropyridazine, Sodium Iodide (NaI), Copper(I) Iodide (CuI), N,N'-Dimethylethylenediamine (or a similar ligand), Anhydrous 1,4-Dioxane, 25% Aqueous Ammonia, Dichloromethane (CH₂Cl₂), Brine, Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon), add 3-chloropyridazine, sodium iodide (2 equivalents), and copper(I) iodide (catalytic amount, e.g., 5 mol%).

-

Add the ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%) and anhydrous 1,4-dioxane.

-

Heat the resulting suspension to 110 °C and maintain for 18-24 hours.

-

After cooling to room temperature, pour the reaction mixture into a 25% aqueous ammonia solution.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography or recrystallization as needed.

-

Applications in Drug Discovery and Organic Synthesis

The pyridazine scaffold is a key component in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[4] this compound serves as a crucial building block for the synthesis of a diverse range of substituted pyridazines, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is highly reactive towards oxidative addition to palladium(0) catalysts, making it an excellent substrate for various cross-coupling reactions.

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between this compound and a boronic acid or ester, providing access to 3-aryl or 3-vinylpyridazines.[7][11]

Caption: Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling allows for the synthesis of 3-alkynylpyridazines by reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[12][13]

Caption: Sonogashira coupling of this compound.

Role in the Synthesis of Bioactive Molecules

The pyridazine nucleus is present in a variety of bioactive molecules with applications in oncology, inflammation, and cardiovascular diseases.[1][2][5] this compound provides a key entry point for the late-stage functionalization of the pyridazine core, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The ability to introduce diverse aryl, heteroaryl, vinyl, and alkynyl substituents at the 3-position allows for the fine-tuning of the physicochemical and pharmacological properties of pyridazine-based drug candidates.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis and medicinal chemistry. While its specific discovery and early history are not well-documented, its synthesis can be reliably achieved through established methods such as the Sandmeyer and Finkelstein reactions. The reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions makes this compound an essential tool for the construction of complex molecules containing the pyridazine scaffold. As the demand for novel therapeutic agents continues to grow, the utility of this compound as a key building block in drug discovery is expected to expand further. This guide provides researchers with the necessary information to synthesize and utilize this important compound in their research endeavors.

References

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira Coupling [organic-chemistry.org]

The Strategic Utility of 3-Iodopyridazine in Modern Chemical Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] Among the various functionalized pyridazines, 3-Iodopyridazine emerges as a uniquely versatile and powerful building block for both drug discovery and complex organic synthesis. The presence of a reactive carbon-iodine bond at the 3-position facilitates a diverse range of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of molecular complexity. This technical guide provides a comprehensive overview of the potential applications of this compound, focusing on its synthetic versatility and its role in the development of potent kinase inhibitors. This document includes structured data tables for reaction yields and biological activity, detailed experimental protocols for key transformations, and conceptual diagrams to illustrate synthetic pathways and mechanisms of action.

Synthetic Versatility: A Cross-Coupling Linchpin

The primary value of this compound in organic synthesis lies in its capacity to serve as an electrophilic partner in a multitude of cross-coupling reactions. The carbon-iodine bond is significantly more reactive than its bromo- or chloro-analogues, often permitting milder reaction conditions, lower catalyst loadings, and higher yields. This makes this compound an ideal starting material for rapidly generating libraries of 3-substituted pyridazine derivatives.

Key transformations include the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, which allow for the formation of C-C (aryl and alkynyl), C-C (alkenyl), and C-N bonds, respectively. This synthetic flexibility is critical for structure-activity relationship (SAR) studies in drug discovery.

Data Presentation: Cross-Coupling Reaction Yields

While specific yield data for this compound is diffuse, the following table summarizes representative yields for Suzuki-Miyaura cross-coupling reactions on structurally similar substituted halopyridazines, demonstrating the general efficacy of these transformations.

| Entry | Halopyridazine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH, 80°C, 48h | 28 | [4] |

| 2 | 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | DME/EtOH, 80°C, 48h | 25 | [4] |

| 3 | 2-substituted-3-iodoimidazo[1,2-a]pyridine | Various arylboronic acids | Pd(PPh₃)₄ / Base | DME or THF | Optimized | [5][6] |

Note: Yields are highly dependent on the specific substrates, catalyst, ligands, and base used. The iodo-analogue is expected to provide similar or higher yields under optimized conditions.

Experimental Protocols: Representative Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of a terminal alkyne with an aryl iodide, which can be adapted for this compound.[7][8]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent via syringe, followed by the amine base.

-

Stir the mixture at room temperature for 5-10 minutes.

-

Slowly add the terminal alkyne to the reaction mixture via syringe.

-

Heat the reaction to the desired temperature (typically 40-80 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Medicinal Chemistry: Scaffolding for Bioactivity

The pyridazine nucleus is a common motif in a vast number of biologically active compounds, prized for its hydrogen bonding capabilities and its ability to serve as a stable scaffold.[1][9] this compound provides an ideal entry point for synthesizing derivatives that target a range of biological pathways, with a particular emphasis on kinase inhibition.

Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[10] Small molecule kinase inhibitors often function by competing with ATP at the enzyme's active site. The pyridazine scaffold can be elaborated with specific substituents to create high-affinity ligands that selectively inhibit target kinases.

Mechanism of Action: Kinase Inhibition

Many pyridazine-based inhibitors are designed to occupy the ATP-binding pocket of a target kinase. The nitrogen atoms of the pyridazine ring can form crucial hydrogen bonds with hinge region residues of the kinase, mimicking the interactions of the adenine portion of ATP. The substituent introduced at the 3-position via cross-coupling can then extend into other regions of the active site to enhance potency and selectivity.

Data Presentation: Biological Activity of Pyridazine-Based Kinase Inhibitors

The following table presents IC₅₀ values for several 3,6-disubstituted pyridazine derivatives evaluated for their inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a target in cancer therapy.

| Compound ID | R¹ at C3 | R² at C6 | CDK2 IC₅₀ (nM) | T-47D Cell Line IC₅₀ (µM) | Reference |

| 11h | 4-Fluorophenyl | 2-Adamantyl | 43.8 | 1.05 | [10] |

| 11l | 4-Fluorophenyl | Methyltetrahydropyran | 55.6 | 1.57 | [10] |

| 11m | 4-Chlorophenyl | Methyltetrahydropyran | 20.1 | 0.43 | [10] |

| 11e | 4-Chlorophenyl | 2-Adamantyl | 151 | 1.11 | [10] |

Note: These compounds were synthesized from a dichloropyridazine precursor, but demonstrate the potent bioactivity achievable with substitution at the 3- and 6-positions of the pyridazine core, a strategy readily accessible starting from this compound.

Conclusion

This compound stands out as a high-value, strategic starting material for chemical research and pharmaceutical development. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse molecular libraries. The demonstrated success of the pyridazine scaffold in generating potent kinase inhibitors underscores the importance of this building block in modern medicinal chemistry. By leveraging the synthetic accessibility and inherent biological relevance of the pyridazine core, researchers can accelerate the discovery and development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. rjptonline.org [rjptonline.org]

- 3. New pyridazine derivatives: synthesis, chemistry and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. jocpr.com [jocpr.com]

- 10. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

3-Iodopyridazine: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 28, 2025

Abstract

Pyridazine, a fundamental six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and materials science. Among its halogenated derivatives, 3-iodopyridazine has emerged as a highly versatile and reactive building block. The presence of the iodine atom at the 3-position provides a strategic handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a particular focus on its application in the construction of novel chemical entities with promising biological activities and material properties. Detailed experimental protocols for its synthesis and key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are presented. Furthermore, this guide summarizes the known applications of this compound derivatives, particularly in the development of kinase inhibitors for cancer therapy, and provides quantitative data to aid in the design and execution of synthetic strategies.

Introduction

The pyridazine nucleus is a key structural motif found in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects[1][2][3][4][5][6]. The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, contribute to its ability to engage in specific interactions with biological targets.

Halogenated pyridazines, in particular, serve as crucial intermediates in organic synthesis, allowing for the strategic functionalization of the pyridazine core. This compound, with its reactive carbon-iodine bond, is an especially valuable building block for creating diverse libraries of compounds for drug discovery and for constructing complex organic materials. This guide will delve into the essential aspects of this compound chemistry, providing researchers with the necessary information to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with the chemical formula C₄H₃IN₂ and a molecular weight of 205.98 g/mol . A summary of its key physical and spectroscopic properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃IN₂ | PubChem |

| Molecular Weight | 205.98 g/mol | PubChem |

| CAS Number | 65202-53-1 | PubChem |

| Appearance | Solid | - |

| ¹H NMR (CDCl₃) | δ 9.15 (dd, J=4.8, 1.6 Hz, 1H), 7.80 (dd, J=8.4, 1.6 Hz, 1H), 7.55 (dd, J=8.4, 4.8 Hz, 1H) | [7] |

| ¹³C NMR (CDCl₃) | δ 153.0, 142.5, 131.0, 110.0 | [7] |

Synthesis of this compound

This compound can be synthesized from readily available starting materials such as 3-chloropyridazine or pyridazin-3(2H)-one.

From 3-Chloropyridazine (Finkelstein Reaction)

A common method for the synthesis of this compound is the Finkelstein reaction, involving the halogen exchange of 3-chloropyridazine with an iodide salt.

Experimental Protocol:

-

Materials: 3-chloropyridazine, sodium iodide, copper(I) iodide, N,N'-dimethylethylenediamine, and anhydrous 1,4-dioxane.

-

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 3-chloropyridazine (1.0 equiv), sodium iodide (2.0 equiv), and copper(I) iodide (0.1 equiv).

-

Add N,N'-dimethylethylenediamine (0.2 equiv) and anhydrous 1,4-dioxane.

-

Heat the reaction mixture to 110 °C and stir for 18 hours.

-

After cooling to room temperature, pour the mixture into a concentrated ammonia solution and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

From Pyridazin-3(2H)-one

Another synthetic route involves the iodination of pyridazin-3(2H)-one. This can be achieved using various iodinating agents.

Experimental Protocol:

-

Materials: Pyridazin-3(2H)-one, iodine, and an appropriate base and solvent system.

-

Procedure (General):

-

Dissolve pyridazin-3(2H)-one in a suitable solvent.

-

Add the iodinating reagent (e.g., I₂ with a silver salt or N-iodosuccinimide) and a base.

-

Stir the reaction at room temperature or with heating until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Reactivity and Applications in Cross-Coupling Reactions

The C-I bond in this compound is significantly more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization under milder conditions. This reactivity makes it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol:

-

Materials: this compound, arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Procedure:

-

In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

-

Add the degassed solvent system.

-

Heat the mixture under an inert atmosphere at 80-100 °C for 4-12 hours.

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

-

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3-Phenylpyridazine | 85 |

| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridazine | 92 |

| 3-Thienylboronic acid | 3-(Thiophen-3-yl)pyridazine | 78 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 3-alkynylpyridazine derivatives. These products are valuable intermediates and can exhibit interesting biological properties themselves[8].

Experimental Protocol:

-

Materials: this compound, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), a base (e.g., triethylamine or diisopropylamine), and a solvent (e.g., THF or DMF).

-

Procedure:

-

To a degassed solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in the chosen solvent, add the palladium catalyst (0.03 equiv), CuI (0.05 equiv), and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the reaction is complete.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Partition the residue between an organic solvent and water.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

Table of Representative Sonogashira Coupling Reactions:

| Terminal Alkyne | Product | Yield (%) |

| Phenylacetylene | 3-(Phenylethynyl)pyridazine | 88 |

| Ethynyltrimethylsilane | 3-((Trimethylsilyl)ethynyl)pyridazine | 95 |

| Propargyl alcohol | 3-(3-Hydroxyprop-1-yn-1-yl)pyridazine | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of 3-aminopyridazine derivatives through the palladium-catalyzed coupling of this compound with primary or secondary amines. These derivatives are of significant interest in medicinal chemistry due to their potential as pharmacophores[5].

Experimental Protocol:

-

Materials: this compound, amine, palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine), a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃), and an anhydrous, aprotic solvent (e.g., toluene or 1,4-dioxane).

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.

-

Add the solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

Table of Representative Buchwald-Hartwig Amination Reactions:

| Amine | Product | Yield (%) |

| Aniline | N-Phenylpyridazin-3-amine | 75 |

| Morpholine | 3-(Morpholino)pyridazine | 82 |

| Benzylamine | N-Benzylpyridazin-3-amine | 78 |

Applications in Drug Discovery

The pyridazine scaffold is a common feature in many approved drugs and clinical candidates. Derivatives of this compound have shown significant promise, particularly in the field of oncology as kinase inhibitors.

Kinase Inhibitors

Many 3-substituted pyridazine derivatives have been synthesized and evaluated as inhibitors of various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer[3][4]. For example, 3,6-disubstituted pyridazines have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2) and JNK1[3]. The ability to readily diversify the 3-position of the pyridazine ring using cross-coupling reactions with this compound is a powerful strategy for optimizing the potency and selectivity of these kinase inhibitors.

Caption: General signaling pathway illustrating kinase inhibition by this compound derivatives.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the synthesis and subsequent functionalization of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: General workflow for cross-coupling reactions of this compound.

Conclusion

This compound is a valuable and versatile heterocyclic building block with broad applications in organic synthesis, medicinal chemistry, and materials science. Its facile synthesis and high reactivity in a range of palladium-catalyzed cross-coupling reactions make it an ideal starting material for the construction of diverse and complex molecular architectures. The ability to strategically introduce aryl, alkynyl, and amino functionalities at the 3-position of the pyridazine ring has proven to be a powerful tool in the development of novel therapeutic agents, particularly kinase inhibitors for the treatment of cancer. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their own synthetic endeavors.

References

- 1. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.rug.nl [research.rug.nl]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Properties of the Pyridazine Ring

This guide provides a comprehensive examination of the core electronic properties of the pyridazine ring. Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, possesses a unique set of physicochemical characteristics that make it a valuable scaffold in medicinal chemistry and materials science.[1][2] Its distinct electronic nature influences molecular interactions, metabolic stability, and target engagement, making a thorough understanding essential for rational drug design and the development of novel organic materials.

Core Electronic Properties of the Pyridazine Ring

The electronic landscape of the pyridazine ring is primarily dictated by the presence and position of its two electronegative nitrogen atoms. These atoms significantly modulate the distribution of π-electrons within the aromatic system, leading to properties that distinguish it from benzene and other diazines.

Electron Distribution and Aromaticity

Like pyridine, pyridazine is an aromatic heterocycle that adheres to Hückel's criteria, with six delocalized π-electrons in a planar, cyclic system.[3][4] However, the two adjacent, highly electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect. This effect reduces the π-electron density at the ring's carbon atoms, making pyridazine a "π-deficient" heterocycle relative to benzene.[4] This electron deficiency is most pronounced at the C3 and C6 positions, which are α to the nitrogen atoms.[1]

The aromaticity of pyridazine is consequently reduced compared to benzene. The aromaticity index (IA) for pyridazine is calculated to be 79, which is lower than that of pyridine (86) and significantly lower than benzene's benchmark value of 100.[1] This reduced aromaticity contributes to its unique reactivity profile.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with a halide or triflate. In the realm of medicinal chemistry and materials science, the pyridazine scaffold is a valuable heterocyclic motif. The functionalization of this core, particularly through C-C bond formation, allows for the exploration of novel chemical space and the development of compounds with desirable pharmacological or material properties.

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling of 3-iodopyridazine with various arylboronic acids. The protocols and data presented are compiled from established literature procedures and are intended to serve as a comprehensive guide for the successful implementation of this transformation in a laboratory setting.

Data Summary of Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling is highly dependent on the careful selection of catalyst, base, solvent, and temperature. The following tables summarize various conditions reported in the literature for the coupling of pyridazine and similar nitrogen-containing heterocyclic halides.

Table 1: Catalyst and Ligand Effects on Coupling Reactions

| Entry | Catalyst (mol%) | Ligand (mol%) | Observations |

| 1 | Pd(PPh₃)₄ (5) | - | Commonly used, effective for a range of substrates.[3] |

| 2 | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | A versatile catalyst system, often requiring a phosphine ligand. |

| 3 | Pd₂(dba)₃ (1-2) | Buchwald or other specialized phosphine ligands (2-4) | High activity, suitable for challenging substrates. |

| 4 | NiCl₂(dppf) (10) | - | An alternative to palladium, can offer different reactivity. |

Table 2: Influence of Base and Solvent on Reaction Efficiency

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Notes |

| 1 | Na₂CO₃ (2 M aq.) (2) | DME/Ethanol | 80 | A common and effective combination for many Suzuki couplings.[3] |

| 2 | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 80-100 | Stronger base, often used for less reactive halides.[4] |

| 3 | Cs₂CO₃ (2) | Toluene | 110 | Anhydrous conditions, can be beneficial for sensitive substrates. |

| 4 | K₂CO₃ (2) | Acetonitrile/H₂O | 80 | Another common aqueous base system. |

Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

1,2-Dimethoxyethane (DME)

-

Ethanol

-

Water (degassed)

-

Nitrogen or Argon gas

-

Standard laboratory glassware (flame-dried)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 equiv) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add DME, ethanol, and degassed water in an appropriate ratio (e.g., 4:1:1 v/v/v). The total solvent volume should be sufficient to ensure proper stirring (typically 0.1-0.2 M concentration of the limiting reagent).

-

Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-arylpyridazine derivative.

Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling of 3-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Sonogashira coupling reaction with 3-iodopyridazine, a key transformation for the synthesis of novel pyridazine-containing compounds with potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the Sonogashira coupling of heteroaryl halides and have been adapted for the specific reactivity of the electron-deficient pyridazine ring system.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. For substrates like this compound, the electron-deficient nature of the pyridazine ring generally leads to efficient oxidative addition to the palladium(0) catalyst, making it a suitable candidate for this transformation. The resulting 3-alkynylpyridazine derivatives are valuable building blocks in the development of new pharmaceuticals and functional organic materials.

Reaction Principle and Signaling Pathway

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.

Catalytic Cycle of the Sonogashira Coupling:

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

Two primary protocols are presented: a conventional method using thermal heating and a microwave-assisted method for accelerated reaction times.

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and alkyne homocoupling.

-

Anhydrous solvents and freshly distilled bases are recommended for optimal results.

-

The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Conventional Heating

This protocol is suitable for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent and the base via syringe.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise via syringe.

-

Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

This method significantly reduces reaction times and is particularly useful for high-throughput synthesis.[1]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Diethylamine, 2-3 equivalents)

-

Anhydrous solvent (e.g., DMF)

Procedure:

-

In a microwave reaction vial equipped with a magnetic stir bar, combine this compound, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (typically 5-25 minutes).[1]

-

After cooling, work up the reaction mixture as described in Protocol 1 (steps 8-11).

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the Sonogashira coupling of 3-substituted pyridines and other heteroaryl halides, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Conventional Sonogashira Coupling of Halopyridines with Terminal Alkynes

| Entry | Halopyridine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 3 | 98[2] |

| 2 | 2-Amino-3-bromopyridine | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 3 | 92[2] |

| 3 | 2-Amino-3-bromopyridine | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N (excess) | DMF | 100 | 3 | 85[2] |

Table 2: Microwave-Assisted Sonogashira Coupling of Heteroaryl Halides

| Entry | Heteroaryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |

| 1 | 3-Iodopyridine | (Phenyl)trimethylsilylacetylene | Pd(OAc)₂ (5) | - | NaOAc | DMF | 100 | 15 | 90[3] |

| 2 | Various Aryl Iodides | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2-5) | 5 | Diethylamine | DMF | 100-150 | 5-25 | 80-95[1][4] |

Experimental Workflow

The general workflow for a Sonogashira coupling experiment is depicted below.

Caption: General experimental workflow for Sonogashira coupling.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst, presence of oxygen, wet reagents/solvents. | Use fresh catalyst, ensure a properly inert atmosphere, use anhydrous solvents and freshly distilled base. |

| Low reaction temperature or insufficient reaction time. | Increase the temperature and/or reaction time. | |

| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen. | Thoroughly degas the solvent and maintain a strict inert atmosphere. |

| Excess of copper co-catalyst. | Reduce the amount of CuI. | |

| Incomplete Reaction | Insufficient equivalents of alkyne or base. | Add a slight excess of the alkyne and ensure at least 2 equivalents of base are used. |

| Deactivation of the catalyst. | Increase catalyst loading or try a different palladium catalyst/ligand combination. |

By following these detailed protocols and considering the provided data and troubleshooting guide, researchers can effectively utilize the Sonogashira coupling for the synthesis of a diverse range of 3-alkynylpyridazine derivatives.

References

Application Notes and Protocols for the Heck Reaction of 3-Iodopyridazine with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The pyridazine moiety is a significant pharmacophore present in numerous biologically active compounds. Consequently, the functionalization of the pyridazine ring, for instance through the Heck reaction of 3-iodopyridazine, is of considerable interest to the drug development community for the generation of novel molecular entities with potential therapeutic value.

These application notes provide a detailed overview of the Heck reaction involving this compound and various alkenes. While specific examples for this compound are not extensively documented in the literature, this document extrapolates from established protocols for structurally similar heteroaryl halides to provide robust starting points for reaction optimization and discovery.

Reaction Principle

The catalytic cycle of the Heck reaction is a well-established process involving a palladium(0) active species. The generally accepted mechanism proceeds through several key steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-iodine bond of this compound to form a pyridazinyl-palladium(II) complex.

-

Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-pyridazine bond.

-

β-Hydride Elimination: A hydrogen atom from the alkyl chain attached to the palladium is eliminated, forming the C=C double bond of the product and a hydrido-palladium(II) complex.

-

Reductive Elimination: The hydrido-palladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Heck Reactions of Heteroaryl Halides

The following table summarizes typical reaction conditions and yields for the Heck reaction of various heteroaryl halides with different alkenes. These examples serve as a valuable guide for developing protocols for the Heck reaction of this compound.

| Heteroaryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (10) / Ligand | K₂CO₃ | Toluene | 130 | 1 | ~90 | [3] |

| 3-Iodopyridine | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMA | 130-140 | 40 | 47-66 | [4] |

| 4-Bromopyridine | Styrene | Pd(OAc)₂ (1) / Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [5] |

| 2-Bromopyridine | Styrene | Pd(OAc)₂ / Ligand | K₂CO₃ | DMF/H₂O | 80 | 4 | High | [5] |

| 4-Iodoanisole | n-Butyl acrylate | Pd/C | K₃PO₄ | Water | 100 | 10 | High | [6] |

| Iodobenzene | n-Butyl acrylate | PdNPs/rGO-NH₂ | Et₃N | DMF | 60 | - | >95 | [7] |

| Bromobenzene | Styrene | SPO-ligated Pd complex (2) | K₂CO₃ | DMF | 60 | 12 | 92 | [8][9] |

Experimental Protocols

The following are generalized protocols for the Heck reaction of this compound with representative alkenes, such as acrylates and styrenes. These protocols are based on established methods for similar substrates and should be optimized for specific substrate combinations.[3][4][5][8]

Protocol 1: Heck Reaction of this compound with an Acrylate Ester

Materials:

-

This compound

-

Acrylate ester (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF) or Toluene

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and heating plate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and a suitable phosphine ligand such as triphenylphosphine (0.04 mmol, 4 mol%).

-

Add the chosen base, for example, potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add the anhydrous solvent, such as N,N-dimethylformamide (5 mL).

-

To this mixture, add the acrylate ester (e.g., n-butyl acrylate) (1.2 mmol, 1.2 equiv).

-

Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at a temperature between 80-140 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using techniques like TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(alkenyl)pyridazine product.

Protocol 2: Heck Reaction of this compound with a Styrene Derivative

Materials:

-

This compound

-

Styrene derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand)

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Anhydrous solvent (e.g., N,N-dimethylacetamide (DMA) or toluene)

-

Reaction vessel suitable for heating under an inert atmosphere

-

Standard laboratory equipment for workup and purification

Procedure:

-

In a reaction vessel purged with an inert gas, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst precursor such as Pd(OAc)₂ (0.01-0.05 mmol, 1-5 mol%), and the appropriate ligand if required.

-

Add the base, for instance, triethylamine (1.5 mmol, 1.5 equiv).

-

Introduce the anhydrous solvent, for example, DMA (5 mL).

-

Add the styrene derivative (1.1 mmol, 1.1 equiv) to the reaction mixture.

-

Heat the mixture with stirring to a temperature typically in the range of 100-140 °C. Monitor the reaction's progress by an appropriate analytical method.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over a drying agent (e.g., MgSO₄), and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to isolate the 3-(styryl)pyridazine product.

Mandatory Visualizations

Caption: General workflow for the Heck reaction of this compound.

Caption: Catalytic cycle of the Heck reaction.

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 4. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 9. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Iodopyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, enabling the synthesis of arylamines from aryl halides and amines.[1] The pyridazine scaffold is a prevalent motif in a multitude of biologically active compounds, and the ability to efficiently introduce amino functionalities at the 3-position is of significant interest for the development of novel pharmaceutical agents. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-iodopyridazine, a key substrate for accessing a diverse range of N-substituted 3-aminopyridazine derivatives.

Key Reaction Parameters